PD-217014

Description

PD-217014 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Propriétés

Numéro CAS |

444088-20-4 |

|---|---|

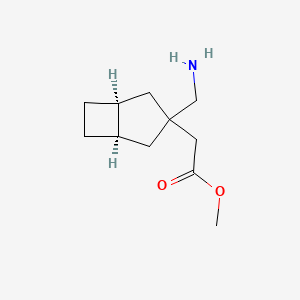

Formule moléculaire |

C11H19NO2 |

Poids moléculaire |

197.27 g/mol |

Nom IUPAC |

methyl 2-[(1R,5S)-3-(aminomethyl)-3-bicyclo[3.2.0]heptanyl]acetate |

InChI |

InChI=1S/C11H19NO2/c1-14-10(13)6-11(7-12)4-8-2-3-9(8)5-11/h8-9H,2-7,12H2,1H3/t8-,9+,11? |

Clé InChI |

ASBDKEXHKWHAPE-SLHIUPAKSA-N |

SMILES isomérique |

COC(=O)CC1(C[C@H]2CC[C@H]2C1)CN |

SMILES canonique |

COC(=O)CC1(CC2CCC2C1)CN |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PD-217014; PD 217014; PD217014; PD-217,014; PD-217014 HCl. |

Origine du produit |

United States |

Foundational & Exploratory

PD-217014 as a GABA Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-217014 is a gamma-aminobutyric acid (GABA) analog identified as a potent ligand for the α2δ subunit of voltage-gated calcium channels. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound. The document summarizes its binding affinity, mechanism of action, and findings from a key preclinical model of visceral hypersensitivity and a clinical trial in Irritable Bowel Syndrome (IBS). While detailed experimental protocols and a complete pharmacokinetic profile are not publicly available, this guide consolidates the existing knowledge to inform future research and development efforts.

Introduction

This compound, with the chemical name (1α,3α,5α)-3-(aminomethyl)-bicyclo[3.2.0]heptane-3-acetic acid, is a structural analog of the inhibitory neurotransmitter GABA. Unlike GABA, which primarily acts on GABA-A and GABA-B receptors, this compound exerts its effects through a distinct mechanism by binding with high affinity to the α2δ subunit of voltage-gated calcium channels. This mode of action is shared with other gabapentinoids, such as gabapentin and pregabalin, which are established therapeutics for epilepsy and neuropathic pain. This guide details the pharmacological characterization of this compound based on available scientific literature.

Mechanism of Action

The primary mechanism of action of this compound is its interaction with the α2δ-1 subunit of voltage-gated calcium channels. This binding is thought to interfere with the trafficking of the calcium channel to the presynaptic membrane, leading to a reduction in the density of functional channels at the synapse. The subsequent decrease in calcium influx upon neuronal depolarization results in a reduction in the release of excitatory neurotransmitters, such as glutamate. This modulation of neurotransmission is believed to underlie the analgesic and other central nervous system effects of α2δ ligands.

Quantitative Data

The available quantitative data for this compound is limited. The primary reported value is its binding affinity for the α2δ subunit.

Table 1: Binding Affinity of this compound

| Parameter | Value | Target | Radioligand | Source |

| Ki | 18 nmol/L | α2δ subunit of voltage-gated calcium channels | [3H]-gabapentin | [1] |

Table 2: Preclinical and Clinical Dosing

| Study Type | Species | Condition | Doses | Source |

| Preclinical | Rat | Visceral Hypersensitivity | 30 and 60 mg/kg, p.o. | [1] |

| Clinical (Phase II) | Human | Irritable Bowel Syndrome | 150 and 300 mg, b.d. | [2][3] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability for this compound in either rats or humans are not available in the public domain.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted with this compound have not been published. However, based on standard pharmacological methods, the following sections outline the likely procedures.

[3H]-Gabapentin Binding Assay

This competitive binding assay is used to determine the affinity of a test compound for the α2δ subunit of voltage-gated calcium channels.

A typical protocol would involve:

-

Membrane Preparation: Homogenization of tissue known to express the α2δ subunit (e.g., rat cerebral cortex) and isolation of the membrane fraction through centrifugation.

-

Incubation: Incubation of the membrane preparation with a fixed concentration of [3H]-gabapentin and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: Rapid filtration of the incubation mixture to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: The data are then analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-gabapentin (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

TNBS-Induced Visceral Hypersensitivity in Rats

This animal model is used to study visceral pain and the effects of potential analgesics.

A likely protocol involves:

-

Induction of Colitis: Anesthetized rats receive an intra-colonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol. This induces a local inflammatory response.

-

Development of Hypersensitivity: Following the resolution of the acute inflammation, a state of visceral hypersensitivity develops.

-

Drug Administration: this compound or a vehicle control is administered to the rats, typically orally.

-

Assessment of Visceral Pain: Visceral sensitivity is measured, often by quantifying the response to colorectal distension. A balloon is inserted into the colon and inflated to various pressures, and the pressure at which a pain response is elicited is recorded as the pain threshold.

-

Data Analysis: The pain thresholds of the this compound-treated group are compared to those of the vehicle-treated group to determine the analgesic effect. In the study by Ohashi et al. (2008), the anti-hyperalgesic effect of this compound increased in a dose-dependent manner, reaching a plateau at 60 mg/kg p.o.[1]. The maximal effect was observed 2 hours after dosing, which correlated with the maximal blood concentration[1].

Clinical Trial in Irritable Bowel Syndrome

A multi-center, double-blind, randomized, placebo-controlled, parallel-group Phase II study was conducted to evaluate the efficacy and safety of this compound in patients with Irritable Bowel Syndrome (IBS).

-

Participants: 330 participants with Rome II-defined IBS were randomized.

-

Treatment: Patients received either 150 mg or 300 mg of this compound twice daily (b.d.), or a placebo, for 4 weeks.

-

Primary Endpoint: The primary efficacy endpoint was the proportion of responders, defined as having adequate relief of abdominal pain/discomfort for at least 50% of the treatment period.

-

Results: Neither the 150 mg nor the 300 mg dose of this compound showed a significant improvement in the primary endpoint compared to placebo.[2][3] There were also no significant differences in secondary endpoints, which included changes in abdominal pain, bloating, and stool frequency/consistency[2].

-

Safety: this compound was generally well-tolerated, with the most common adverse events being dizziness and somnolence, which are consistent with the known side effects of α2δ ligands[2].

Discussion and Future Directions

This compound is a potent GABA analog that selectively targets the α2δ subunit of voltage-gated calcium channels. Preclinical studies demonstrated its efficacy in a rat model of visceral hypersensitivity, suggesting its potential as an analgesic for visceral pain conditions. However, a Phase II clinical trial in patients with IBS did not demonstrate a significant clinical benefit in terms of abdominal pain relief.

The discrepancy between the preclinical and clinical findings could be due to a number of factors, including species differences, the complexity of the pathophysiology of IBS, and the specific patient population studied.

For future research, it would be valuable to:

-

Obtain and publish a more complete pharmacological profile of this compound, including its selectivity for different α2δ subunit isoforms and its full pharmacokinetic profile in both animals and humans.

-

Investigate the efficacy of this compound in other models of chronic pain, particularly neuropathic pain, where other α2δ ligands have proven effective.

-

Explore the potential of this compound in specific subgroups of patients with visceral pain who may be more likely to respond to this mechanism of action.

Conclusion

This compound is a well-characterized GABA analog in terms of its primary mechanism of action and binding affinity. While preclinical data were promising for the treatment of visceral pain, this did not translate into clinical efficacy in a broad IBS population. Further research is needed to fully understand the therapeutic potential of this compound. The information provided in this guide serves as a foundation for such future investigations.

References

- 1. Effect of a new alpha 2 delta ligand this compound on visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Trial: Study to Investigate the Efficacy and Safety of the Alpha‐2‐Delta Ligand PD‐217,014 in Patients With Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Trial: Study to Investigate the Efficacy and Safety of the Alpha-2-Delta Ligand PD-217,014 in Patients With Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potent Affinity of PD-217014 for the α2δ Subunit of Voltage-Gated Calcium Channels: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of the novel compound PD-217014 to the α2δ subunit of voltage-gated calcium channels (VGCCs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and pathways.

Core Findings: High-Affinity Binding of this compound

This compound, a γ-aminobutyric acid (GABA) analog, has demonstrated potent binding to the α2δ subunit of VGCCs. This interaction is a key mechanism for its potential therapeutic effects. Quantitative analysis from competitive radioligand binding assays has established a significant affinity, as detailed in the table below.

| Compound | Radioligand | Tissue Source | Assay Type | Kᵢ (nmol/L) | IC₅₀ (nmol/L) |

| This compound | [³H]-gabapentin | Pig Cortical Membranes | Scintillation Proximity Assay (SPA) | 18 | 45 |

Table 1: Quantitative Binding Affinity Data for this compound. The data presented summarizes the inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) of this compound for the α2δ subunit.

The low nanomolar Kᵢ value of 18 nmol/L indicates that this compound is a high-affinity ligand for the α2δ subunit, comparable to other well-characterized α2δ ligands like pregabalin.[1] This strong binding affinity underscores the compound's potential for modulating the activity of VGCCs.

Mechanism of Action: Modulating Calcium Channel Trafficking

The binding of ligands like this compound to the α2δ subunit of VGCCs is understood to modulate neuronal function primarily by interfering with the trafficking of these channels to the presynaptic membrane. This leads to a reduction in the density of functional calcium channels, resulting in decreased calcium influx upon neuronal depolarization and a subsequent reduction in the release of excitatory neurotransmitters.

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound binding to the α2δ subunit leads to reduced neurotransmitter release.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound to the α2δ subunit was determined using a competitive radioligand binding assay, specifically a Scintillation Proximity Assay (SPA).[1] This method measures the displacement of a radiolabeled ligand ([³H]-gabapentin) from the α2δ subunit by the unlabeled test compound (this compound).

Membrane Preparation

-

Tissue Homogenization: Pig brain cortical tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifugation: The homogenate undergoes a low-speed centrifugation to remove cellular debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

-

Washing: The membrane pellet is washed and resuspended in a suitable buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method such as the Bradford or BCA assay.

-

Storage: Aliquots of the membrane preparation are stored at -80°C until use.

Scintillation Proximity Assay (SPA)

The SPA is a homogeneous assay format that eliminates the need for a separation step of bound and free radioligand.

-

Bead-Membrane Coupling: Wheat germ agglutinin (WGA)-coated SPA beads are incubated with the prepared pig cortical membranes, allowing the membranes to bind to the beads.

-

Assay Setup: In a microplate, the membrane-coupled SPA beads are incubated with a fixed concentration of the radioligand, [³H]-gabapentin, and varying concentrations of the competitor ligand, this compound. A control group with no competitor is included to determine total binding, and another group with a high concentration of a known non-radiolabeled ligand is used to determine non-specific binding.

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.

-

Signal Detection: When [³H]-gabapentin binds to the α2δ subunit on the membranes attached to the SPA beads, the tritium's beta particles are close enough to excite the scintillant within the beads, producing light. Unbound [³H]-gabapentin in the solution is too far away to cause a signal. The light emission is then measured using a microplate scintillation counter.

-

Data Analysis: The raw counts are used to calculate the percentage of specific binding at each concentration of this compound. An IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Figure 2: Experimental Workflow. This flowchart outlines the key steps in the preparation of membranes and the subsequent scintillation proximity assay.

Conclusion

The available data robustly demonstrates that this compound is a potent ligand for the α2δ subunit of voltage-gated calcium channels. Its high binding affinity, as determined by well-established radioligand binding assays, suggests that it effectively modulates the trafficking and function of these channels. This mechanism of action is a promising avenue for the development of novel therapeutics targeting conditions associated with neuronal hyperexcitability. Further research into the in vivo efficacy and safety profile of this compound is warranted based on these compelling preclinical findings.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of PD-217014

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-217014 is a potent and selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs). Developed by Pfizer, it is a structural analog of gabapentin and pregabalin, exhibiting higher potency in preclinical models of visceral pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound. Detailed experimental protocols for its characterization and diagrams of the relevant signaling pathways are included to facilitate further research and drug development efforts in the field of analgesics.

Chemical Structure and Identification

This compound, with the IUPAC name (1α,3α,5α)-3-(aminomethyl)-bicyclo[3.2.0]heptane-3-acetic acid, is a bicyclic γ-amino acid derivative.[1] Its rigid bicyclo[3.2.0]heptane core distinguishes it from the monocyclic structures of gabapentin and pregabalin.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1α,3α,5α)-3-(aminomethyl)-bicyclo[3.2.0]heptane-3-acetic acid |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol [1] |

| CAS Number | 444088-20-4[1] |

| PubChem CID | 10313401[1] |

| SMILES | C1C[C@@H]2[C@H]1C--INVALID-LINK--(CC(=O)O)CN[1] |

| InChI | InChI=1S/C10H17NO2/c11-6-10(5-9(12)13)3-7-1-2-8(7)4-10/h7-8H,1-6,11H2,(H,12,13)/t7-,8+,10+[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its pharmacokinetic and pharmacodynamic profile. A summary of its predicted and, where available, experimental properties are presented below, with a comparison to the related compound, gabapentin.

Table 2: Physicochemical Properties of this compound and Gabapentin

| Property | This compound (Predicted) | Gabapentin (Experimental/Predicted) |

| pKa (Strongest Basic) | 9.89 | 10.70 |

| pKa (Strongest Acidic) | 4.54 | 3.68 |

| LogP | -1.5 | -1.1 |

| Polar Surface Area | 63.32 Ų | 63.32 Ų |

| Rotatable Bond Count | 2 | 3 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Solubility | Information not readily available | 10 mg/mL in water |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). These auxiliary subunits are crucial for the trafficking and function of the pore-forming α1 subunit of VGCCs. In pathological states such as neuropathic and visceral pain, the expression of α2δ subunits is often upregulated in primary sensory neurons.

By binding to the α2δ subunit, this compound is thought to modulate the function of VGCCs, leading to a reduction in calcium influx at presynaptic terminals. This, in turn, decreases the release of excitatory neurotransmitters like glutamate and substance P, which are key mediators in the transmission of pain signals in the spinal cord.

Synthesis

A plausible synthetic approach, based on the synthesis of similar compounds, would likely involve the construction of the bicyclo[3.2.0]heptane core via a cycloaddition reaction, followed by the introduction of the aminomethyl and acetic acid moieties through a series of functional group transformations.

Experimental Protocols

Radioligand Binding Assay for α2δ Subunit

This protocol describes a competitive binding assay to determine the affinity of this compound for the α2δ subunit of VGCCs using [³H]-gabapentin as the radioligand.

Materials:

-

Membrane preparations from cells expressing the α2δ-1 subunit (e.g., HEK293 cells)

-

[³H]-gabapentin (specific activity ~20-60 Ci/mmol)

-

This compound

-

Unlabeled gabapentin (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw the frozen membrane preparations on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-gabapentin (final concentration ~5-10 nM), and 100 µL of diluted membrane preparation.

-

Non-specific Binding: 50 µL of unlabeled gabapentin (final concentration ~10 µM), 50 µL of [³H]-gabapentin, and 100 µL of diluted membrane preparation.

-

Competition Binding: 50 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM), 50 µL of [³H]-gabapentin, and 100 µL of diluted membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-gabapentin) using non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a high-affinity ligand for the α2δ subunit of VGCCs with demonstrated efficacy in preclinical models of visceral pain. Its rigid bicyclic structure provides a distinct chemical scaffold compared to existing gabapentinoids. While its complex synthesis has posed a barrier to clinical development, the potent and selective nature of this compound makes it a valuable research tool for elucidating the role of the α2δ subunit in various physiological and pathological processes. The information and protocols provided in this guide are intended to support further investigation into this and related compounds for the potential development of novel analgesic therapies.

References

PD-217014: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-217014, chemically identified as (1α,3α,5α)-3-aminomethyl-bicyclo[3.2.0]heptane-3-acetic acid, is a novel GABA analog developed by Pfizer.[1][2][3][4][5] It was designed as a potentially more potent successor to gabapentin and pregabalin, targeting the α2δ subunit of voltage-gated calcium channels.[1][2][3][4][5] Preclinical studies demonstrated its efficacy as a visceral analgesic in animal models. However, a large-scale clinical trial in patients with Irritable Bowel Syndrome (IBS) failed to show superiority over placebo.[6][7][8] The development of this compound was ultimately discontinued, reportedly due to the complexity of its chemical synthesis.[1] This document provides a comprehensive technical guide on the discovery and development history of this compound, summarizing key preclinical and clinical data, and detailing experimental methodologies.

Introduction

This compound emerged from extensive structure-activity relationship studies aimed at identifying novel ligands for the α2δ subunit of voltage-gated calcium channels. Like its predecessors, gabapentin and pregabalin, this compound was investigated for its potential in treating various pain conditions. Its primary mechanism of action involves binding to the α2δ-1 and α2δ-2 isoforms of this auxiliary subunit, which is thought to modulate calcium influx at nerve terminals and subsequently reduce the release of excitatory neurotransmitters.[1]

Preclinical Development

In Vitro Binding Affinity

This compound demonstrated high affinity for the α2δ subunit of voltage-gated calcium channels. The binding affinity was determined using a scintillation proximity assay (SPA) with membranes prepared from pig brain tissue.

| Compound | Target | Assay Type | Radioligand | Kᵢ (nmol/l) |

| This compound | α2δ subunit | Scintillation Proximity Assay | [³H]-gabapentin | 18[2][4][5] |

Preclinical Efficacy in a Visceral Pain Model

The visceral analgesic properties of this compound were evaluated in a rat model of visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS). Oral administration of this compound resulted in a dose-dependent inhibition of visceral hypersensitivity.

| Dose (mg/kg, p.o.) | Time to Maximal Effect (hours) | Effect on Pain Threshold |

| 30 | 2 | Significant increase[2][4][5] |

| 60 | 2 | Plateau level of maximal efficacy[2][4][5] |

Preclinical Pharmacokinetics

A pharmacokinetic study in rats following oral administration indicated that maximal blood concentrations (Tmax) of this compound were achieved approximately 2 hours post-dose for both 30 mg/kg and 60 mg/kg doses.[2][4][5] A complete pharmacokinetic profile with Cmax, AUC, and half-life values is not publicly available.

Clinical Development

A multi-center, double-blind, randomized, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of this compound in patients with Irritable Bowel Syndrome (IBS).[7][8]

Clinical Trial Design

-

Participants: 330 individuals with Rome II-defined IBS.[7][8]

-

Treatment Arms:

-

This compound 150 mg twice daily (b.d.)

-

This compound 300 mg twice daily (b.d.)

-

Placebo twice daily (b.d.)

-

-

Primary Efficacy Endpoint: Responder rate, defined as adequate relief of abdominal pain/discomfort for ≥ 50% of the active treatment period.[7][8]

-

Key Secondary Endpoints: Change from baseline in abdominal pain, bloating, stool frequency/consistency, and global assessment of IBS symptoms.[7][8]

Clinical Trial Results

This compound, at either dose, did not demonstrate a statistically significant improvement in the primary or key secondary endpoints compared to placebo.[6][7][8] The lack of efficacy was observed across the entire cohort and in subgroups based on bowel habit.[7][8]

Safety and Tolerability

This compound was generally well-tolerated in the clinical trial.[7][8]

| Adverse Event Profile | Placebo | This compound (150 mg & 300 mg combined) |

| Participants with any Adverse Event | 64% | 70% |

| Most Frequent Adverse Events | Headache, vertigo, dizziness, fatigue, abdominal pain, nasopharyngitis | Headache, vertigo, dizziness, fatigue, abdominal pain, nasopharyngitis |

| Withdrawals due to Adverse Events | 3 participants | 28 participants |

Experimental Protocols

α2δ Subunit Binding Assay (General Description)

A detailed, step-by-step protocol for the specific scintillation proximity assay used for this compound is not publicly available. However, a general methodology for such an assay is as follows:

-

Membrane Preparation: Pig brain cortical tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the α2δ subunit.

-

Assay Components: The assay mixture typically includes the prepared membranes, [³H]-gabapentin as the radioligand, and the test compound (this compound) at varying concentrations.

-

Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the α2δ subunit.

-

Detection: In a scintillation proximity assay, the membranes are bound to scintillant-impregnated beads. Only radioligand that is bound to the receptor on the membrane will be in close enough proximity to the bead to generate a detectable light signal.

-

Data Analysis: The reduction in the scintillation signal in the presence of the test compound is used to calculate its inhibitory concentration (IC50), from which the binding affinity (Ki) can be derived.

TNBS-Induced Visceral Hypersensitivity in Rats

The following is a detailed protocol for inducing and measuring visceral hypersensitivity in rats, based on published methodologies:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction of Colitis:

-

Rats are fasted overnight.

-

Under anesthesia, a solution of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol is instilled into the colon via a catheter inserted through the anus.

-

The rats are maintained in a head-down position for a short period to ensure the retention of the TNBS solution.

-

-

Assessment of Visceral Hypersensitivity:

-

Several days (e.g., 7 days) after TNBS administration, visceral sensitivity is assessed by measuring the pain threshold to colorectal distension.

-

A balloon catheter is inserted into the distal colon.

-

The balloon is progressively inflated, and the pressure at which the first behavioral signs of pain (e.g., abdominal muscle contraction, lifting of the abdomen) are observed is recorded as the pain threshold.

-

-

Drug Administration: this compound or vehicle is administered orally at specified times before the assessment of the pain threshold.

Visualizations

References

- 1. Pharmacokinetics and bioavailability study of polydatin in rat plasma by using a LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. catalog.data.gov [catalog.data.gov]

- 4. WO2010032200A1 - Amide compounds useful in therapy - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. KR20130093181A - BICYCLIC γ-AMINO ACID DERIVATIVE - Google Patents [patents.google.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. WO2024123815A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vivo Pharmacodynamics of PD-217014

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of PD-217014, a novel gamma-aminobutyric acid (GABA) analog. The document focuses on its mechanism of action, preclinical efficacy data in a visceral pain model, and the detailed experimental protocols used to generate these findings.

Core Mechanism of Action

This compound is a potent α2δ ligand.[1] Its primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels.[1] This interaction is the basis for its visceral analgesic properties, which have been investigated for conditions such as Irritable Bowel Syndrome (IBS).[2][3][4] Developed as a potential successor to gabapentin and pregabalin, this compound inhibits the binding of gabapentin in a concentration-dependent manner.[5][6]

The proposed signaling pathway involves the modulation of calcium influx in neuronal tissues. By binding to the α2δ subunit, this compound is thought to reduce the trafficking of calcium channels to the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters and dampening neuronal hyperexcitability, which is a key factor in chronic pain states like visceral hypersensitivity.

References

- 1. Effect of a new alpha 2 delta ligand this compound on visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid in rats. (2008) | Katsuyo Ohashi | 19 Citations [scispace.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical Trial: Study to Investigate the Efficacy and Safety of the Alpha-2-Delta Ligand PD-217,014 in Patients With Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Trial: Study to Investigate the Efficacy and Safety of the Alpha‐2‐Delta Ligand PD‐217,014 in Patients With Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of a new alpha 2 delta ligand this compound on visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of PD-217014 in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. This technical guide delves into the preclinical investigation of PD-217014, a potent α2δ ligand, as a potential therapeutic agent for neuropathic pain. We will explore its mechanism of action, detail the experimental protocols used to assess its efficacy in established animal models, and present its effects on the underlying pathophysiology. This document is intended to provide a comprehensive resource for researchers and professionals in the field of pain drug discovery and development.

Introduction to this compound

This compound is a novel gabapentinoid, structurally related to GABA, that exhibits high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1] Like other α2δ ligands such as gabapentin and pregabalin, this compound is being investigated for its analgesic properties in various pain states, including neuropathic pain. Preclinical evidence suggests that this compound is effective in animal models of visceral, inflammatory, and neuropathic pain.[2] Its mechanism of action is believed to involve the modulation of neuronal excitability and neurotransmitter release in pain-processing pathways.

Mechanism of Action and Signaling Pathway

The primary molecular target of this compound is the α2δ-1 subunit of presynaptic VGCCs, which are upregulated in primary afferent neurons following nerve injury. By binding to this subunit, this compound allosterically modulates channel function, leading to a reduction in calcium influx into the presynaptic terminal. This, in turn, attenuates the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) into the synaptic cleft of the dorsal horn of the spinal cord. The reduced availability of these neurotransmitters dampens the transmission of nociceptive signals from the periphery to the central nervous system, thereby alleviating pain.

References

PD-217014: An In-Depth Technical Guide on its Interaction with Voltage-Gated Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-217014 is a novel gamma-aminobutyric acid (GABA) analog that has demonstrated potent analgesic properties in preclinical studies. Its primary mechanism of action is the high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs), a target it shares with the well-known drugs gabapentin and pregabalin. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on calcium channel activity, focusing on its binding characteristics and the downstream physiological consequences. While direct electrophysiological data on the modulation of calcium channel currents by this compound is not extensively available in the public domain, this guide synthesizes the existing knowledge to provide a detailed picture of its pharmacological profile.

Introduction

Voltage-gated calcium channels are crucial for a variety of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. The α2δ subunit is an auxiliary protein that plays a significant role in the trafficking and function of the pore-forming α1 subunit of these channels.[1][2] Molecules that bind to the α2δ subunit, such as gabapentin, pregabalin, and the subject of this guide, this compound, have emerged as important therapeutic agents, particularly in the management of neuropathic pain.[3][4] this compound was developed as a potent α2δ ligand with the potential for an improved therapeutic profile.[5]

Mechanism of Action: Binding to the α2δ Subunit

The principal mechanism through which this compound exerts its effects is by binding to the α2δ subunit of VGCCs.[5][6] This interaction is thought to modulate the function of the calcium channel complex, ultimately leading to a reduction in neurotransmitter release from presynaptic terminals. This is particularly relevant in conditions of neuronal hyperexcitability, such as neuropathic pain.[3]

Quantitative Binding Data

The affinity of this compound for the α2δ subunit has been quantified using radioligand binding assays. Specifically, competitive binding studies with [3H]-gabapentin have been employed to determine the inhibitory constant (Ki) of this compound.

| Compound | Target | Assay Type | Ki (nmol/L) | Source |

| This compound | α2δ subunit of voltage-gated calcium channels | [3H]-gabapentin competition binding assay | 18 | [6] |

This high affinity underscores the potency of this compound as a ligand for the α2δ subunit.

Experimental Protocols

[3H]-Gabapentin Competition Binding Assay

The determination of this compound's binding affinity for the α2δ subunit was achieved through a competitive radioligand binding assay. The following is a generalized protocol based on standard methods for this type of experiment.

Objective: To determine the inhibitory constant (Ki) of this compound for the α2δ subunit of voltage-gated calcium channels by measuring its ability to displace the binding of [3H]-gabapentin.

Materials:

-

Membrane Preparation: Porcine or rat brain cortical membranes, which are a rich source of the α2δ subunit.

-

Radioligand: [3H]-gabapentin.

-

Test Compound: this compound.

-

Non-specific Binding Control: Unlabeled gabapentin at a high concentration.

-

Assay Buffer: Typically a Tris-HCl or HEPES based buffer at physiological pH.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the α2δ subunits. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of [3H]-gabapentin, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at room temperature for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-gabapentin (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Voltage‐gated calcium channels and their auxiliary subunits: physiology and pathophysiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of a new alpha 2 delta ligand this compound on visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of PD-217014: An Early-Phase Research Compendium

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the early-phase research on PD-217014, a novel α2δ ligand. The document synthesizes preclinical and clinical findings to illuminate the compound's mechanism of action, therapeutic potential, and key experimental data. While showing initial promise in animal models of visceral pain, the development of this compound was discontinued following a Phase 2 clinical trial that failed to demonstrate efficacy in Irritable Bowel Syndrome (IBS). This guide serves as a valuable resource for understanding the scientific journey of this compound, offering insights for future drug discovery and development in the realm of visceral pain and related disorders.

Core Compound Profile

This compound, chemically known as 1α,3α,5α-3-aminomethyl-bicyclo[3.2.0]heptane-3-acetic acid, is a gamma-aminobutyric acid (GABA) analog. It was developed as a potentially more potent successor to existing α2δ ligands, gabapentin and pregabalin.[1] Its primary mechanism of action is the high-affinity binding to the α2δ subunit of voltage-gated calcium channels.[2][3]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by modulating neuronal excitability through its interaction with the α2δ subunit of voltage-gated calcium channels. This subunit is an auxiliary protein that plays a crucial role in the trafficking and function of the calcium channel pore-forming α1 subunit. By binding to the α2δ subunit, this compound is thought to reduce the synaptic release of several excitatory neurotransmitters, thereby dampening neuronal hyperexcitability, a key factor in various pain states.[4]

Figure 1: Proposed Mechanism of Action of this compound.

Preclinical Research: Visceral Analgesic Potential

Early-phase research on this compound focused on its potential as a treatment for visceral pain. In vivo studies in animal models demonstrated its ability to inhibit visceral hypersensitivity.

In Vitro Binding Affinity

A key preclinical parameter was the binding affinity of this compound to its molecular target.

| Compound | Target | Assay Type | Ki (nmol/l) |

| This compound | α2δ subunit of voltage-gated calcium channels | [3H]-gabapentin binding assay | 18 |

| Table 1: In Vitro Binding Affinity of this compound.[2][3] |

In Vivo Efficacy in a Rat Model of Visceral Hypersensitivity

This compound was evaluated in a rat model of visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS).

| Animal Model | Dosing (p.o.) | Key Finding |

| TNBS-induced visceral hypersensitivity in rats | 30 mg/kg and 60 mg/kg | Dose-dependent inhibition of visceral hypersensitivity. Maximal efficacy was observed 2 hours after dosing, correlating with maximal blood concentrations.[2][3] |

| Table 2: In Vivo Efficacy of this compound. |

Clinical Research: Phase 2 Trial in Irritable Bowel Syndrome

A multi-center, double-blind, randomized, placebo-controlled, parallel-group Phase 2 clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with Irritable Bowel Syndrome (IBS).[1][5]

Clinical Trial Design

| Parameter | Description |

| Indication | Irritable Bowel Syndrome (Rome II criteria) |

| Study Design | Multi-center, double-blind, randomized, placebo-controlled, parallel group |

| Treatment Arms | - this compound 150 mg b.d. - this compound 300 mg b.d. - Placebo b.d. |

| Treatment Duration | 4 weeks |

| Primary Efficacy Endpoint | Responder rate, defined as adequate relief of abdominal pain/discomfort for ≥ 50% of the active treatment period. |

| Key Secondary Endpoints | Change from baseline in abdominal pain, bloating, stool frequency/consistency, and global assessment of IBS symptoms. |

| Patient Population | 330 participants randomized (aged 19–73 years; 65% female).[1][5] |

| Table 3: Phase 2 Clinical Trial Design for this compound in IBS. |

Efficacy Results

The study concluded that this compound did not demonstrate significant efficacy in patients with IBS.

| Endpoint | Result |

| Primary Efficacy Endpoint | No significant improvement in the percentage of participants reporting adequate relief of abdominal pain/discomfort compared with placebo for either dose of this compound.[1][5] |

| Secondary Endpoints | No significant improvements were observed for changes in abdominal pain, bloating, stool frequency, or consistency compared to placebo.[1] |

| Table 4: Summary of Efficacy Results from the Phase 2 Clinical Trial. |

Safety and Tolerability

This compound was generally well-tolerated in the Phase 2 trial.

| Adverse Events (AEs) | This compound (150 mg and 300 mg combined) | Placebo |

| Participants Reporting any AE | 70% | 64% |

| Most Frequently Reported AEs | Headache, vertigo, dizziness, fatigue, abdominal pain, and nasopharyngitis. | - |

| Table 5: Safety and Tolerability of this compound in the Phase 2 IBS Trial.[1] |

Experimental Protocols

[3H]-Gabapentin Binding Assay (Representative Protocol)

This protocol is a representative method for determining the binding affinity of a compound to the α2δ subunit of voltage-gated calcium channels.

Figure 2: Workflow for a [³H]-Gabapentin Binding Assay.

-

Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of male Sprague-Dawley rats. The tissue is homogenized in a sucrose buffer and centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

-

Binding Assay: The assay is typically performed in a 96-well plate format. A constant concentration of [3H]-gabapentin is incubated with the prepared membranes in the presence of varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of unlabeled gabapentin.

-

Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-gabapentin (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

TNBS-Induced Visceral Hypersensitivity in Rats

This animal model is used to assess the visceral analgesic properties of a test compound.

Figure 3: Experimental Workflow for the TNBS-Induced Visceral Hypersensitivity Model.

-

Animals: Male Sprague-Dawley rats are used for this model.

-

Induction of Colitis: Rats are lightly anesthetized, and a catheter is inserted into the colon. 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in ethanol is administered intra-colonically to induce a local inflammation.

-

Post-Induction Period: The animals are allowed to recover for a period, typically around 7 days, during which visceral hypersensitivity develops.

-

Treatment: On the day of the experiment, rats are treated orally with either this compound at various doses or the vehicle control.

-

Assessment of Visceral Sensitivity: After a set time post-treatment (e.g., 2 hours), visceral sensitivity is assessed using colorectal distension (CRD). A balloon catheter is inserted into the colon, and the balloon is inflated to various pressures. The visceromotor response (VMR), typically a contraction of the abdominal muscles, is quantified (e.g., by electromyography or visual observation of abdominal withdrawal) as an index of visceral pain. A reduction in the VMR at a given distension pressure by the test compound indicates an analgesic effect.

Conclusion and Future Perspectives

The early-phase research on this compound painted a promising picture of a potent α2δ ligand with visceral analgesic properties in preclinical models. However, these findings did not translate into clinical efficacy in a large, well-controlled Phase 2 trial for Irritable Bowel Syndrome. The disconnect between the preclinical and clinical results highlights the complexities of translating animal models of visceral pain to human conditions like IBS. While the development of this compound has been discontinued, the data generated from its investigation provide valuable insights for the scientific community. Future research in this area may benefit from exploring more stratified patient populations in clinical trials and developing animal models that more closely mimic the multifactorial pathophysiology of human functional bowel disorders. The story of this compound serves as a critical case study in the challenges of drug development for complex pain disorders.

References

- 1. Clinical Trial: Study to Investigate the Efficacy and Safety of the Alpha‐2‐Delta Ligand PD‐217,014 in Patients With Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key factors in developing the trinitrobenzene sulfonic acid-induced post-inflammatory irritable bowel syndrome model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdnewsline.com [mdnewsline.com]

- 5. Frontiers | Visceral Hypersensitivity Is Provoked by 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Ileitis in Rats [frontiersin.org]

Methodological & Application

Application Notes and Protocols for PD-217014 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-217014 is a gamma-aminobutyric acid (GABA) analog that has demonstrated significant potential in preclinical studies, particularly in models of visceral pain.[1][2] It functions as a potent and selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a mechanism of action it shares with established drugs such as gabapentin and pregabalin.[1][3] By binding to this auxiliary subunit, this compound modulates calcium influx into neurons, thereby reducing neuronal hyperexcitability and mitigating pain signals. These application notes provide a comprehensive overview of the in vivo use of this compound in rat models, focusing on dosage, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by binding to the α2δ-1 subunit of presynaptic N-type voltage-gated calcium channels.[1] This interaction is crucial in nociceptive pathways where the upregulation of the α2δ-1 subunit is associated with chronic pain states. The binding of this compound to the α2δ-1 subunit interferes with the trafficking and cell surface expression of the calcium channel complex at the presynaptic terminal. This leads to a reduction in the influx of calcium ions upon neuronal depolarization. The subsequent decrease in intracellular calcium concentration results in diminished release of excitatory neurotransmitters, such as glutamate and substance P, into the synaptic cleft. This attenuation of neurotransmitter release ultimately dampens the transmission of pain signals in the spinal cord and brain, leading to an analgesic effect.

In Vivo Dosage and Efficacy in Rat Models

The primary application of this compound in rat models has been in the context of visceral hypersensitivity, a key component of chronic abdominal pain conditions like Irritable Bowel Syndrome (IBS). The most cited model is the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced visceral hypersensitivity model.

Efficacy Data

Oral administration of this compound has been shown to produce a dose-dependent anti-hyperalgesic effect in rats with TNBS-induced visceral hypersensitivity.[1][2] The analgesic effect reaches a plateau at a dose of 60 mg/kg.[1][2] Notably, at doses up to 100 mg/kg, this compound did not affect the pain threshold in healthy control rats, suggesting a specific effect on sensitized nociceptive pathways.[3]

| Dose (Oral) | Effect | Time to Max Effect | Duration of Action |

| 30 mg/kg | Significant anti-hyperalgesic effect | 2 hours | Effect subsides after 4 hours |

| 60 mg/kg | Maximal anti-hyperalgesic effect (plateau) | 2 hours | Sustained effect for up to 6-8 hours[3] |

| 100 mg/kg | No effect on normal visceral sensitivity | N/A | N/A |

Pharmacokinetic Profile

| Parameter | Value | Notes |

| Tmax (Oral) | ~2 hours | Time to reach maximum blood concentration and maximal analgesic effect.[1][2] |

| Cmax (Oral) | Data not available | Maximum blood concentration. |

| AUC (Oral) | Data not available | Total drug exposure over time. |

Experimental Protocols

The following is a detailed protocol for the TNBS-induced visceral hypersensitivity model in rats, a standard model for evaluating the efficacy of visceral analgesics like this compound.

TNBS-Induced Visceral Hypersensitivity Model

This model induces a long-lasting state of visceral hypersensitivity in rats, mimicking chronic abdominal pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

2,4,6-trinitrobenzene sulfonic acid (TNBS)

-

Ethanol (50%)

-

Saline

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Catheter (e.g., 24-gauge)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose solution)

-

Colorectal distension apparatus

Procedure:

-

Induction of Colitis:

-

Fast rats overnight with free access to water.

-

Anesthetize the rats.

-

Carefully insert a catheter into the colon, approximately 8 cm proximal to the anus.

-

Slowly instill 0.5 mL of TNBS solution (e.g., 20 mg in 50% ethanol) into the colon.

-

Keep the rat in a head-down position for a few minutes to ensure the TNBS solution remains in the colon.

-

House the rats individually and monitor their recovery. Visceral hypersensitivity typically develops several days after the initial inflammation subsides.

-

-

Assessment of Visceral Hypersensitivity:

-

Visceral pain thresholds are typically assessed 7-14 days after TNBS administration.

-

Assess visceral sensitivity using a colorectal distension (CRD) device. This involves inserting a balloon catheter into the distal colon.

-

Gradually inflate the balloon with air at a constant rate or with phasic distensions of increasing pressure.

-

The primary endpoint is the visceromotor response (VMR), which is a visually scored abdominal muscle contraction, or the pressure/volume at which a behavioral pain response (e.g., abdominal licking, arching) is first observed.

-

-

Drug Administration and Efficacy Testing:

-

On the day of the experiment, administer this compound or vehicle orally to the TNBS-treated rats.

-

Assess the visceral pain threshold at various time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the time course of the analgesic effect.

-

A significant increase in the pain threshold in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.

-

Conclusion

This compound is a promising compound for the treatment of visceral pain, with a well-defined mechanism of action targeting the α2δ-1 subunit of voltage-gated calcium channels. The in vivo data from rat models of visceral hypersensitivity provide a solid foundation for its further development. The recommended oral dosage for achieving a maximal analgesic effect in rats is 60 mg/kg. The experimental protocols outlined here can serve as a guide for researchers investigating the therapeutic potential of this compound and other α2δ ligands in models of chronic pain. Further studies are warranted to fully elucidate the pharmacokinetic profile of this compound and to explore its efficacy in other animal models of neuropathic and inflammatory pain.

References

- 1. Effect of a new alpha 2 delta ligand this compound on visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]

Application Notes: Oral Administration Protocol for PD-217014 in Mice

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PD-217014 is a potent, selective, and orally bioavailable small molecule inhibitor of the hypothetical kinase, "MAPK/ERK Kinase Kinase 1" (MEKK1). As a critical upstream regulator of the MAPK/ERK signaling cascade, MEKK1 represents a key therapeutic target in various malignancies characterized by aberrant pathway activation.[1][2][3] These application notes provide a detailed protocol for the preparation and oral administration of this compound in preclinical mouse models of cancer. The protocols cover vehicle formulation, dosing procedures, and representative data from pharmacokinetic and efficacy studies.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of MEKK1, preventing the phosphorylation and subsequent activation of its downstream targets, MEK1/2. This action leads to the inhibition of the entire Ras-Raf-MEK-ERK pathway, resulting in decreased cell proliferation and induction of apoptosis in tumor cells with pathway-dependent growth.[1][4]

Data Presentation

The following tables provide a summary of hypothetical quantitative data for this compound in mice to serve as a reference for expected outcomes.

Table 1: Single-Dose Pharmacokinetics of this compound in C57BL/6 Mice This table summarizes the key pharmacokinetic (PK) parameters following a single oral gavage administration of this compound.[5][6][7]

| Dose (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | T½ (hr) |

| 10 | 0.5% MC | 450 ± 55 | 2.0 | 2100 ± 180 | 4.5 |

| 30 | 0.5% MC | 1380 ± 150 | 2.0 | 6800 ± 550 | 4.8 |

| 100 | 0.5% MC | 4100 ± 420 | 4.0 | 25500 ± 2100 | 5.1 |

Data are presented as mean ± standard deviation (n=3 mice per group). Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the curve), T½ (Half-life), MC (Methylcellulose).

Table 2: In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model This table presents tumor growth inhibition data from a hypothetical 21-day efficacy study using immunodeficient mice bearing human colorectal cancer xenografts.[8][9][10]

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | QD, PO | 1550 ± 210 | - | +2.5 |

| This compound | 30 | QD, PO | 780 ± 150 | 49.7 | +1.8 |

| This compound | 100 | QD, PO | 290 ± 95 | 81.3 | -3.1 |

Data are presented as mean ± standard deviation (n=8 mice per group). Abbreviations: QD (Once daily), PO (Oral administration).

Experimental Protocols

Preparation of Dosing Solution

This protocol describes the preparation of a suspension of this compound in a standard vehicle for oral administration.[11][12][13] Always prepare the formulation fresh daily.[13]

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile, purified water

-

Sterile, purified water

-

1.5 mL microcentrifuge tubes or appropriate sterile vials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Calculate Required Mass: Determine the total mass of this compound needed based on the desired dose (e.g., 100 mg/kg), the number of mice, the average mouse weight (e.g., 25 g), and the dosing volume (e.g., 10 mL/kg). Include a 10-20% overage to account for transfer losses.

-

Example Calculation for 10 mice at 100 mg/kg:

-

Dose per 25 g mouse: 100 mg/kg * 0.025 kg = 2.5 mg

-

Concentration needed: 2.5 mg / 0.25 mL (for 10 mL/kg volume) = 10 mg/mL

-

Total volume for 10 mice: 0.25 mL/mouse * 10 mice = 2.5 mL (+20% overage = 3.0 mL)

-

Total mass needed: 10 mg/mL * 3.0 mL = 30 mg

-

-

-

Weigh Compound: Accurately weigh the calculated mass of this compound powder and place it into a sterile vial.

-

Prepare Vehicle: Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste.

-

Suspend Compound: Gradually add the remaining vehicle to the vial while continuously vortexing to ensure a uniform suspension.

-

Homogenize: If necessary, sonicate the suspension for 5-10 minutes in a water bath to break up any aggregates and ensure homogeneity. The final formulation should be a uniform, milky suspension. Keep the suspension under gentle agitation (e.g., on a stir plate) until administration.

Oral Gavage Administration Protocol

This protocol details the standard procedure for administering the this compound suspension to mice via oral gavage.[14][15][16] This procedure should only be performed by personnel trained in animal handling and gavage techniques.

Materials:

-

Prepared this compound dosing suspension

-

Appropriate syringes (e.g., 1 mL)

-

Gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)[11][14]

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Determine Dosing Volume: Weigh each mouse immediately before dosing. Calculate the precise volume to be administered based on the individual's body weight and the target dose (typically 5-10 mL/kg).[14]

-

Prepare Dose: Draw the calculated volume of the homogenous suspension into the syringe. Ensure there are no air bubbles.

-

Animal Restraint: Gently but firmly restrain the mouse by scruffing the skin on its neck and back to immobilize the head. The mouse should be held in a vertical position.[11][14]

-

Insert Gavage Needle: Carefully insert the ball-tipped gavage needle into the mouth, passing it along the side of the mouth over the tongue.

-

Advance to Esophagus: Gently advance the needle towards the esophagus. The needle should pass smoothly with minimal resistance. If resistance is met or the animal coughs, withdraw immediately and reposition to prevent tracheal intubation.[11][16]

-

Administer Compound: Once the needle is correctly positioned in the esophagus (approximately at the level of the last rib), slowly depress the syringe plunger to administer the full volume.[16]

-

Withdraw Needle: Gently and smoothly remove the gavage needle.

-

Monitor Animal: Return the mouse to its cage and monitor it for at least 10-15 minutes for any signs of immediate distress, such as difficulty breathing or lethargy.[16]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEKK1.

Experimental Workflow Diagram

Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics, Tissue Distribution, and Tentative Metabolite Identification of Sauchinone in Mice by Microsampling and HPLC-MS/MS Methods [jstage.jst.go.jp]

- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 11. benchchem.com [benchchem.com]

- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. admescope.com [admescope.com]

- 14. iacuc.wsu.edu [iacuc.wsu.edu]

- 15. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. animalcare.ubc.ca [animalcare.ubc.ca]

Preparing PD-217014 Solutions for In Vitro Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-217014 is a gamma-aminobutyric acid (GABA) analog that acts as a potent and selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1] Structurally related to gabapentin and pregabalin, this compound exhibits a high binding affinity for its target, making it a valuable tool for investigating the role of the α2δ-1 subunit in various physiological and pathological processes, particularly in the context of visceral pain and neuropathy.[2][3] These application notes provide detailed protocols for the preparation of this compound solutions for use in in vitro experiments, along with relevant chemical and biological data to guide experimental design.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of solutions.

| Property | Value | Source |

| Chemical Name | (1α,3α,5α)-3-(Aminomethyl)-bicyclo[3.2.0]heptane-3-acetic acid | [1] |

| Molecular Formula | C₁₀H₁₇NO₂ | |

| Molecular Weight | 183.251 g/mol | |

| Appearance | Solid (presumed) | N/A |

| Solubility | Information not publicly available. It is recommended to test solubility in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and water. Given its structural similarity to other gabapentinoids, initial testing in DMSO is advised. | N/A |

| Storage | Store solid compound at -20°C. Solution stability information is not readily available; it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C for short periods. | N/A |

Preparing this compound Stock Solutions

The following protocol describes a general procedure for preparing a high-concentration stock solution of this compound. Due to the lack of specific public data on solubility, a preliminary solubility test is recommended.

Materials:

-

This compound solid compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Determine the Desired Stock Concentration: A common starting stock concentration for in vitro experiments is 10 mM.

-

Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) * Molecular Weight ( g/mol ) * Volume (L)

-

Example for a 10 mM stock in 1 mL: Mass (mg) = 10 mmol/L * 183.251 g/mol * 0.001 L = 1.83251 mg

-

-

Weigh the Compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

-

Add Solvent: Add the appropriate volume of DMSO to the tube.

-

Dissolve the Compound:

-

Vortex the tube vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

-

Storage:

-

For immediate use, the solution can be kept at room temperature.

-

For short-term storage (1-2 weeks), store at -20°C.

-

For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

-

Experimental Protocols

In Vitro Radioligand Binding Assay: [³H]-Gabapentin Competition

This protocol is adapted from established methods for gabapentinoids and is designed to determine the binding affinity (Ki) of this compound for the α2δ-1 subunit of VGCCs.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

[³H]-Gabapentin (radioligand)

-

Unlabeled Gabapentin or Pregabalin (for non-specific binding)

-

Membrane preparation from a source rich in α2δ-1 subunits (e.g., rat or porcine brain cortex, or cells overexpressing the subunit)

-

Assay Buffer: 10 mM HEPES, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Scintillation fluid

-

Scintillation counter

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

Procedure:

-

Prepare Reagents:

-

Dilute the this compound stock solution in Assay Buffer to create a range of concentrations for the competition curve (e.g., 0.1 nM to 1 µM).

-

Prepare a solution of [³H]-Gabapentin in Assay Buffer at a concentration close to its Kd (e.g., 10-40 nM).

-

Prepare a high concentration of unlabeled gabapentin or pregabalin (e.g., 10 µM) in Assay Buffer for determining non-specific binding.

-

-

Assay Setup (in triplicate):

-

Total Binding: 50 µL of [³H]-Gabapentin + 50 µL of membrane preparation + 50 µL of Assay Buffer.

-

Non-specific Binding (NSB): 50 µL of [³H]-Gabapentin + 50 µL of membrane preparation + 50 µL of unlabeled gabapentin/pregabalin.

-

Competition Binding: 50 µL of [³H]-Gabapentin + 50 µL of membrane preparation + 50 µL of each this compound dilution.

-

-

Incubation: Incubate the plates at room temperature for 60 minutes.

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Wash the filters three times with 3 mL of cold Wash Buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials.

-

Add 4-5 mL of scintillation fluid to each vial.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Gabapentin).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

-

Quantitative Data Summary

| Compound | Target | Ki (nmol/L) | Assay | Reference |

| This compound | α2δ subunit of voltage-gated calcium channels | 18 | [³H]-gabapentin binding inhibition | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction does not directly block the ion pore but rather modulates the trafficking and function of the channel complex. The binding of this compound to the α2δ-1 subunit is thought to reduce the trafficking of the channel complex to the presynaptic membrane.[4] This leads to a decrease in the density of functional VGCCs at the presynaptic terminal. Consequently, upon neuronal depolarization, there is a reduction in calcium influx, which in turn leads to a decrease in the release of excitatory neurotransmitters such as glutamate.[3][5]

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vitro Binding Assay

The following diagram outlines the key steps in the competitive radioligand binding assay to determine the affinity of this compound for its target.

Caption: Workflow for the [³H]-Gabapentin competition binding assay.

References

- 1. Effect of a new alpha 2 delta ligand this compound on visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α2δ ligand: a new, smart pill for visceral pain in patients with hypersensitive irritable bowel syndrome? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

PD-217014 solubility in DMSO and aqueous solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Solubility of PD-217014 and Related GABA Analogs

Due to the absence of specific solubility values for this compound, the following table provides a summary of reported solubility data for other GABA analogs to serve as a practical reference. It is strongly recommended that researchers determine the precise solubility of their specific batch of this compound using the protocols outlined below.

| Compound | Solvent | Reported Solubility | Temperature (°C) |

| This compound (Estimated) | DMSO | ≥ 20 mg/mL | 25 |

| PBS (pH 7.2) | < 1 mg/mL (Sparingly Soluble) | 25 | |

| Gaba-IN-2 | DMSO | ≥ 50 mg/mL | Not Specified |

| PBS (pH 7.2) | < 0.1 mg/mL | Not Specified | |

| 4-Acetamidobutyric Acid | DMSO | ~20 mg/mL | Not Specified |

| PBS (pH 7.2) | ~10 mg/mL | Not Specified |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for organic compounds.[2]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution (assuming a molecular weight of 185.25 g/mol ), weigh out 9.26 mg of the compound.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution:

-

Cap the vial tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[2]

-

Gentle warming of the solution to 37°C for a short period may also aid in dissolution, but care should be taken to avoid degradation of the compound.[2]

-

-

Storage: Once the this compound is completely dissolved, the stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Protocol 2: Determination of this compound Solubility in Aqueous Solutions using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

Materials:

-

This compound powder

-

Aqueous solutions of interest (e.g., deionized water, Phosphate Buffered Saline (PBS) at various pH values)

-

Small, sealable glass vials

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a known volume of the desired aqueous solvent to each vial.

-